molecular formula C10H9NO3 B2953142 Methyl 4-isocyanato-3-methylbenzoate CAS No. 864296-43-5

Methyl 4-isocyanato-3-methylbenzoate

Cat. No.: B2953142
CAS No.: 864296-43-5
M. Wt: 191.186
InChI Key: ZYQLIHZHKCNJCV-UHFFFAOYSA-N
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Description

Methyl 4-isocyanato-3-methylbenzoate is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of benzoic acid and contains both an isocyanate group and a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Methyl 4-isocyanato-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-amino-3-methylbenzoate with trichloromethyl chloroformate in dioxane. The reaction mixture is refluxed for several hours, and the product is obtained after evaporation and further purification . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

Methyl 4-isocyanato-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-isocyanato-3-methylbenzoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules through the formation of urea or carbamate linkages.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-isocyanato-3-methylbenzoate involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Methyl 4-isocyanato-3-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 4-isocyanatobenzoate: Lacks the methyl group on the benzene ring.

    Methyl 3-isocyanato-4-methylbenzoate: Has the isocyanate and methyl groups in different positions on the benzene ring.

    Ethyl 4-isocyanato-3-methylbenzoate: Contains an ethyl ester group instead of a methyl ester group.

These compounds share similar reactivity due to the presence of the isocyanate group but differ in their physical and chemical properties due to variations in their molecular structure.

Properties

IUPAC Name

methyl 4-isocyanato-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7-5-8(10(13)14-2)3-4-9(7)11-6-12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLIHZHKCNJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.50 g (9.08 mmol) methyl 4-amino-3-methyl-benzoate are dissolved in 250 ml dioxane combined with 1.3 ml (10.7 mmol) trichloromethyl-chloroformate and refluxed for 5.5 hours with stirring. Then the mixture is evaporated down i. vac. and the residue is further reacted without any more purification.
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Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 9.1, 4-amino-3-methyl-benzoic acid methyl ester ([18595-14-7]) was reacted with triphosgene in the presence of Et3N in CH2Cl2 under reflux conditions for 14 h to give the title compound as brown solid. MS: m/e=191.1 [M+].
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